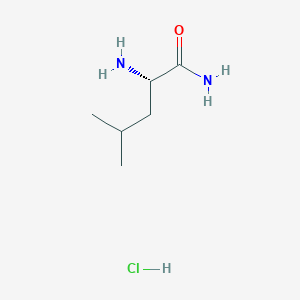

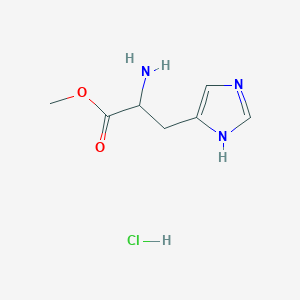

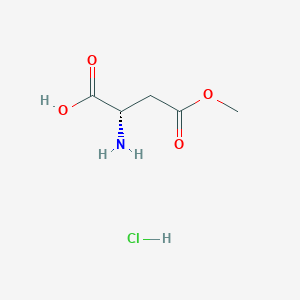

(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

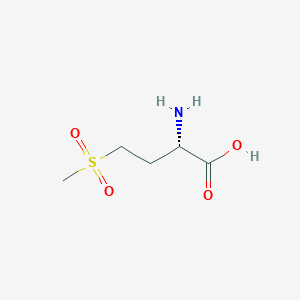

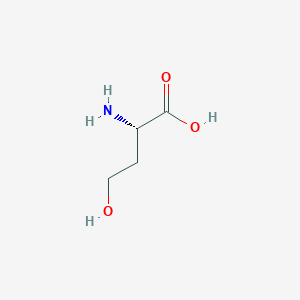

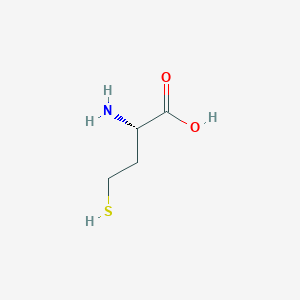

“(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” is a compound that contains several functional groups. It has an amino group (-NH2), a methoxy group (-OCH3), a carboxylic acid group (-COOH), and a ketone group (=O). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the amino group, such as an amine, and a source of the methoxy group, such as a methanol . The exact synthesis route would depend on the specific reactions involved and the availability of starting materials.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, carboxylic acid, and ketone groups would likely result in a complex three-dimensional structure .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo substitution reactions, the carboxylic acid group could undergo reactions with bases or other nucleophiles, and the ketone group could undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water .

Wissenschaftliche Forschungsanwendungen

Molecular Docking and Structural Analysis

- Molecular Docking and Vibrational Studies : A study conducted vibrational and structural investigations on derivatives of 4-oxobutanoic acid, highlighting their potential as nonlinear optical materials and for pharmacological importance due to their interactions like hydrogen bonding and Van der Waals interaction (Vanasundari et al., 2018).

Synthesis and Reactivity

- Enantioselective Hydrogenation : A study achieved an enantiomeric excess of 99.7% ee in the asymmetric catalytic hydrogenation of a related compound, underscoring the importance of these compounds in synthesizing enantiomerically pure isoprenoid building blocks (Ostermeier et al., 2003).

- Reactivity with Nitrogen-Containing Nucleophiles : Research exploring the reaction of 4-oxobutanoic acids with nitrogen-containing nucleophiles revealed the formation of various novel compounds, indicating the compound's versatility in chemical reactions (Amalʼchieva et al., 2022).

Biological Activities and Applications

- Potential Anti-Diabetic Agent : A derivative of 4-oxobutanoic acid was studied as an insulinotropic agent for non-insulin dependent diabetes mellitus, showing promising results in improving various diabetic parameters (Khurana et al., 2018).

- Apoptosis Induction in Cell Lines : A study found that 4-Methylthio-2-oxobutanoic acid, a related compound, induced apoptosis in certain human cell lines, suggesting its potential role in cancer research (Tang et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMPUYOGOCYDJ-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride | |

CAS RN |

16856-13-6 |

Source

|

| Record name | L-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.